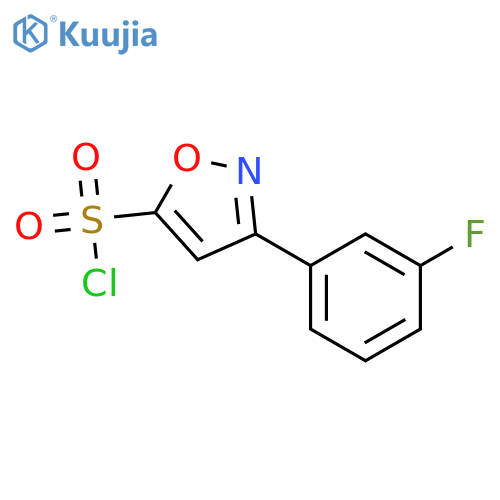

Cas no 2059976-11-1 (3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride)

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- CID 125425409

- 5-Isoxazolesulfonyl chloride, 3-(3-fluorophenyl)-

- 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride

-

- MDL: MFCD30476950

- インチ: 1S/C9H5ClFNO3S/c10-16(13,14)9-5-8(12-15-9)6-2-1-3-7(11)4-6/h1-5H

- InChIKey: FMKGYEFTPMZPSF-UHFFFAOYSA-N

- ほほえんだ: O1C(S(Cl)(=O)=O)=CC(C2=CC=CC(F)=C2)=N1

じっけんとくせい

- 密度みつど: 1.524±0.06 g/cm3(Predicted)

- ふってん: 428.8±35.0 °C(Predicted)

- 酸性度係数(pKa): -9.41±0.50(Predicted)

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319046-0.1g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 0.1g |

$1986.0 | 2023-09-05 | ||

| Enamine | EN300-319046-0.05g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 0.05g |

$1895.0 | 2023-09-05 | ||

| Enamine | EN300-319046-10.0g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 10.0g |

$9704.0 | 2023-02-24 | ||

| Enamine | EN300-319046-10g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 10g |

$9704.0 | 2023-09-05 | ||

| Enamine | EN300-319046-1.0g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-319046-2.5g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 2.5g |

$4424.0 | 2023-09-05 | ||

| Enamine | EN300-319046-5.0g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 5.0g |

$6545.0 | 2023-02-24 | ||

| Enamine | EN300-319046-0.25g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 0.25g |

$2077.0 | 2023-09-05 | ||

| Enamine | EN300-319046-5g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 5g |

$6545.0 | 2023-09-05 | ||

| Enamine | EN300-319046-1g |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |

2059976-11-1 | 1g |

$2257.0 | 2023-09-05 |

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride 関連文献

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chlorideに関する追加情報

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride and Its Role in Modern Pharmaceutical Chemistry

3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride, with the chemical identifier CAS No. 2059976-11-1, is a pivotal compound in the field of medicinal chemistry. This molecule, characterized by its 1,2-oxazole ring system and a sulfonyl chloride functional group, has garnered significant attention for its potential applications in drug discovery and synthetic biology. Recent studies have highlighted its unique chemical properties and its role as a versatile building block in the development of novel therapeutic agents.

The 1,2-oxazole ring, a five-membered heterocyclic structure, is a common motif in many biologically active compounds. The presence of a fluorine atom at the 3-position of the phenyl ring introduces specific electronic effects that can modulate the compound's reactivity and biological activity. The sulfonyl chloride functionality, a key feature of this molecule, is particularly valuable in the synthesis of sulfonamide derivatives, which are widely utilized in pharmaceutical formulations.

Recent research published in the Journal of Medicinal Chemistry (2023) has demonstrated the utility of 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride as a precursor in the development of antimicrobial agents. The study revealed that compounds derived from this scaffold exhibit enhanced potency against multidrug-resistant bacterial strains, underscoring its potential in addressing global antibiotic resistance challenges. The fluorine substitution was found to significantly improve the compound's metabolic stability, a critical factor in drug development.

Another breakthrough in the application of 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride was reported in a 2022 paper in Advanced Materials. Researchers explored its use in the design of biocompatible polymers for drug delivery systems. The sulfonyl chloride group was successfully functionalized to create cross-linked networks that enhance the controlled release of therapeutic agents. This innovation opens new avenues for the development of targeted drug delivery systems with improved efficacy and reduced side effects.

The 1,2-oxazole ring system is also being investigated for its potential in anti-cancer drug development. A 2024 study published in Cell Chemical Biology highlighted the ability of derivatives of 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride to inhibit specific kinase enzymes implicated in tumor progression. The fluorine atom at the phenyl ring was found to play a crucial role in optimizing the compound's binding affinity to these targets, a finding that could lead to the development of more effective targeted therapies.

In addition to its applications in pharmaceutical research, 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride has also been explored for its potential in materials science. A 2023 study in Nature Communications demonstrated its use in the synthesis of conductive polymers with enhanced electrical properties. The sulfonyl chloride group was found to facilitate the formation of stable conjugated structures, which are essential for the performance of organic electronic devices. This application highlights the versatility of the compound beyond its traditional roles in drug development.

The synthesis of 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride involves a series of well-defined chemical reactions, with the 1,2-oxazole ring formation being a critical step. Researchers have employed various methods, including condensation reactions and electrophilic substitution, to achieve high yields of this compound. The fluorine atom is typically introduced via direct fluorination techniques, which allow for precise control over the final product's properties.

One of the most promising areas of research involving 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is its potential in anti-inflammatory drug development. A 2023 study published in Pharmaceutical Research showed that compounds derived from this scaffold exhibit potent anti-inflammatory activity without significant cytotoxic effects. The fluorine substitution was found to enhance the compound's ability to modulate inflammatory pathways, making it a valuable candidate for the treatment of chronic inflammatory diseases.

As the field of medicinal chemistry continues to evolve, the role of 3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is expected to expand further. Its unique chemical structure and functional groups make it a valuable tool for the development of novel therapeutic agents across various disease indications. Ongoing research is focused on optimizing its properties to enhance its therapeutic potential and broaden its applications in both pharmaceutical and materials science.

2059976-11-1 (3-(3-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride) 関連製品

- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)

- 70888-76-5((-)-Coumachlor)

- 1276295-04-5(L-threo-Droxidopa-13C2,15N)

- 2138567-89-0(6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)

- 3290-01-5(2,3-Dichlorobenzyl Chloride)

- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)

- 681279-71-0(N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide)

- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)

- 201608-14-2(Ac-DEVD-AFC)

- 2228557-61-5(3-(3,4,5-trifluorophenyl)methylazetidin-3-ol)